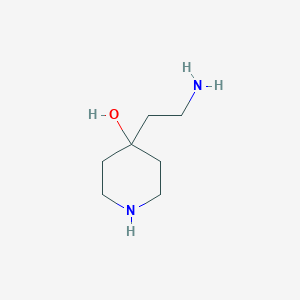

4-(2-Aminoethyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminoethyl)piperidin-4-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the hydroamination of unactivated olefins to form protected nitrogen heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and the use of nanocatalysts to achieve high yields and selectivity . These methods are designed to be cost-effective and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other nitrogen-containing heterocycles .

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)piperidin-4-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for trace amine-associated receptor 1 (TAAR1), modulating dopaminergic function and showing potential for the treatment of psychotic disorders . Additionally, it can inhibit the CCR5 receptor, preventing HIV entry into cells .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Aminopropyl)pyrrolidine

- 1-(3-Aminopropyl)piperidin-4-ol

- [1-(2-Aminoethyl)-4-piperidinyl]methanol

- N-(3-Aminopropyl)piperidine

- 2-(Aminomethyl)piperidine

Uniqueness

4-(2-Aminoethyl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a TAAR1 agonist and CCR5 antagonist sets it apart from other similar compounds, making it a valuable compound for further research and development .

Actividad Biológica

Introduction

4-(2-Aminoethyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an aminoethyl side chain and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperidine derivatives with aminoethyl halides or related compounds. Key synthetic routes include:

- N-Alkylation : Using piperidine and aminoethyl halides in a nucleophilic substitution reaction.

- Reduction Reactions : Converting suitable precursors through reduction processes to introduce the hydroxyl group.

These methods allow for efficient production and modification of the compound for further studies.

Antiviral Activity

Research indicates that piperidine derivatives, including this compound, may exhibit antiviral properties. Studies have shown that certain piperidine compounds can inhibit viral replication, suggesting potential applications in treating viral infections .

Anticancer Properties

This compound has been evaluated for its anticancer activity. A study highlighted that derivatives of piperidine can inhibit key kinases involved in cancer progression, such as VEGFR-2 and ERK-2. This multitarget approach enhances their efficacy against various cancers .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. It may interact with enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and infections respectively .

Neuroprotective Effects

Piperidine derivatives are known to affect neurotransmitter systems, potentially offering neuroprotective benefits. The interaction with sigma receptors indicates a role in modulating neurological functions .

Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of piperidine derivatives, this compound exhibited significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value of approximately 11.3 μM. This suggests its potential as a therapeutic agent against liver cancer .

Case Study 2: Enzyme Interaction

Another investigation demonstrated that this compound could inhibit AChE activity effectively. This property is crucial for developing treatments for Alzheimer's disease, where AChE inhibition is a primary therapeutic strategy .

Propiedades

Fórmula molecular |

C7H16N2O |

|---|---|

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

4-(2-aminoethyl)piperidin-4-ol |

InChI |

InChI=1S/C7H16N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-6,8H2 |

Clave InChI |

ASLPHVUEAQNJOS-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1(CCN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.